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Abstract: This technical guide provides a comprehensive overview of ML218, a novel and

selective T-type calcium channel inhibitor. It details the compound's mechanism of action in

modulating neuronal excitability, presents key quantitative data from preclinical studies, outlines

detailed experimental protocols, and visualizes the associated signaling pathways and

experimental workflows. ML218 serves as a potent chemical probe for investigating the

physiological and pathophysiological roles of T-type calcium channels, with potential

therapeutic implications for neurological disorders such as Parkinson's disease.[1][2]

Introduction to ML218
ML218 is a potent, selective, and centrally active small-molecule inhibitor of T-type calcium

channels (Ca_v_3.1, Ca_v_3.2, and Ca_v_3.3).[1][2][3] Developed through the Molecular

Libraries Probe Production Centers Network (MLPCN), ML218 provides a valuable tool for the

biomedical community to study the function of T-type calcium channels without the intellectual

property constraints of many pharmaceutical compounds.[1][2] These channels are key

regulators of neuronal excitability, particularly in controlling rhythmic burst firing in various brain

regions.[1][4] The unique properties of ML218, including its high brain penetrance, make it an

exceptional probe for both in vitro and in vivo investigations into the roles of T-type calcium

channels in neurological health and disease.[1][3]
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The following tables summarize the key quantitative data characterizing the potency, selectivity,

and effects of ML218.

Table 1: In Vitro Potency of ML218
Target Assay Type IC_50_ (nM) Source

Ca_v_3.2 Ca²⁺ Flux 150 [1][2]

Ca_v_3.2
Patch Clamp

Electrophysiology
310 [1][2][3]

Ca_v_3.3
Patch Clamp

Electrophysiology
270 [1][2][3]

Table 2: Electrophysiological Effects of ML218
Preparation Parameter Concentration Effect Source

Subthalamic

Nucleus (STN)

Neurons

T-type Ca²⁺

Current
3 µM ~45% reduction [1]

Dorsal Root

Ganglion (DRG)

Neurons

T-type Ca²⁺

Currents
1 µM Reversible block [5]

Dorsal Root

Ganglion (DRG)

Neurons

TTX-sensitive

Na⁺ Currents
1 µM No effect [5]

Dorsal Root

Ganglion (DRG)

Neurons

Outward K⁺

Currents
1 µM No effect [5]

Table 3: Pharmacokinetic Properties of ML218 in Rats
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Parameter Value Dosing Source

Plasma Concentration [3]

98 nM 3 mg/kg, p.o. [3]

282 nM 10 mg/kg, p.o. [3]

1.2 µM 30 mg/kg, p.o. [3]

Brain Concentration [3]

1.66 µM 3 mg/kg, p.o. [3]

5.03 µM 10 mg/kg, p.o. [3]

17.7 µM 30 mg/kg, p.o. [3]

Brain/Plasma Ratio

(AUC)
7.4 Not Specified [1]

Terminal Half-life

(t_1/2_)
~7 hours 1 mg/kg, IV [3]

Mechanism of Action: Modulation of Neuronal
Excitability
ML218 exerts its effects by directly blocking T-type calcium channels. These channels are low-

voltage activated, meaning they open in response to small depolarizations from a

hyperpolarized resting membrane potential. Their activation leads to a transient influx of Ca²⁺

ions, which contributes to the generation of low-threshold spikes (LTS). These LTS can, in turn,

trigger a burst of high-frequency action potentials. This firing pattern, known as rebound burst

activity, is critical in various neuronal circuits, including those in the thalamus and basal ganglia.

[1]

By inhibiting T-type calcium channels, ML218 reduces the Ca²⁺ influx that underlies the LTS.

This action effectively dampens the ability of neurons to fire in burst mode, shifting their output

towards a more regular, tonic firing pattern. This modulation of firing patterns is the core

mechanism by which ML218 influences neuronal excitability.[1][4] Electrophysiology studies in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3285241/
https://www.medchemexpress.com/ML218.html
https://www.benchchem.com/product/b609127?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3285241/
https://www.benchchem.com/product/b609127?utm_src=pdf-body
https://www.benchchem.com/product/b609127?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3285241/
https://pubs.acs.org/doi/abs/10.1021/cn200090z
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


subthalamic nucleus (STN) neurons have demonstrated that ML218 robustly inhibits T-type

calcium currents, low-threshold spikes, and rebound burst activity.[1][2]
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Caption: Mechanism of ML218 action on neuronal excitability.
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Experimental Protocols
This section details the methodologies used in the key experiments to characterize ML218.

Patch-Clamp Electrophysiology in STN Neurons
This protocol was used to measure the direct effects of ML218 on T-type calcium currents and

firing patterns in subthalamic nucleus (STN) neurons.[1]

Methodology:

Slice Preparation: Coronal brain slices containing the STN are prepared from rats.

Recording: Whole-cell patch-clamp recordings are performed on visually identified STN

neurons.

Voltage-Clamp Protocol (T-type Current):

Neurons are held at a hyperpolarized potential to ensure T-type channels are available for

opening.

A depolarizing voltage step is applied to elicit the T-type calcium current.

Currents are recorded in a control (baseline) condition.

ML218 (e.g., 3 µM) is applied to the bath, and the T-type current is recorded again.

A final "washout" phase is attempted to determine the reversibility of the effect.

Current-Clamp Protocol (Rebound Burst Activity):

The neuron's membrane potential is recorded without clamping voltage.

A hyperpolarizing current pulse is injected to deinactivate T-type channels, followed by a

depolarizing current pulse.

This protocol elicits a low-threshold spike and a burst of action potentials in the control

condition.
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The protocol is repeated after the application of ML218 (e.g., 3 µM) to observe the

reduction in rebound burst firing.
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Caption: Workflow for patch-clamp electrophysiology experiments.

In Vivo Haloperidol-Induced Catalepsy Model
This preclinical model for Parkinson's disease assesses the ability of a test compound to

reverse a cataleptic state induced by a dopamine antagonist.[1]

Methodology:

Animals: Male Sprague-Dawley rats are used.

Catalepsy Induction: A cataleptic state is induced by the administration of the dopamine D2

receptor antagonist haloperidol (e.g., 0.75 mg/kg).

Drug Administration: ML218 is administered orally (p.o.) at various doses (e.g., 1, 3, 10, and

30 mg/kg) at a set time after haloperidol administration.

Behavioral Assessment: Catalepsy is measured at multiple time points. A common method

involves placing the rat's forepaws on a raised bar and measuring the time until it removes

them (descent latency). A failure to correct its posture within a specific time is scored as

catalepsy.

Data Analysis: The reversal of the cataleptic state by ML218 is compared to a vehicle control

and often a positive control, such as an A₂A adenosine receptor antagonist.

Signaling Pathways and Therapeutic Rationale
In Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra leads to

significant changes in the activity of the basal ganglia, a group of subcortical nuclei critical for

motor control. One key alteration is the hyperactivity and abnormal burst firing of neurons in the

subthalamic nucleus (STN).[1] This aberrant STN activity is driven, in part, by T-type calcium

channels.

The overactive STN provides excessive excitatory input to the output nuclei of the basal

ganglia, which in turn leads to increased inhibition of the thalamus and cortex, contributing to

the motor deficits seen in Parkinson's disease. By inhibiting T-type calcium channels in STN

neurons, ML218 reduces their pathological burst firing. This normalization of STN activity is

hypothesized to rebalance the basal ganglia circuitry and alleviate motor symptoms.[1][2]
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Parkinson's Disease Pathophysiology
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Caption: Proposed role of ML218 in the basal ganglia circuit in Parkinson's disease.
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Conclusion
ML218 is a highly selective and potent T-type calcium channel inhibitor that effectively

modulates neuronal excitability by suppressing rebound burst firing. Its favorable

pharmacokinetic profile, including excellent brain penetration, makes it a valuable research tool

for dissecting the roles of T-type channels in vivo. The efficacy of ML218 in preclinical models

of Parkinson's disease highlights the therapeutic potential of targeting T-type calcium channels

for neurological disorders characterized by aberrant neuronal firing patterns.[1][2][3] This guide

provides the core technical information required for researchers and drug development

professionals to understand and utilize ML218 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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